molecular formula C18H17N3OS B2574842 N-((4-methyl-2-(o-tolyl)thiazol-5-yl)methyl)isonicotinamide CAS No. 1797061-79-0

N-((4-methyl-2-(o-tolyl)thiazol-5-yl)methyl)isonicotinamide

Cat. No.: B2574842
CAS No.: 1797061-79-0
M. Wt: 323.41
InChI Key: FDJZISQDGSFSKM-UHFFFAOYSA-N
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Description

N-((4-Methyl-2-(o-tolyl)thiazol-5-yl)methyl)isonicotinamide is a heterocyclic compound featuring a thiazole core substituted with a methyl group at position 4 and an o-tolyl group at position 2. The thiazol-5-ylmethyl moiety is linked to isonicotinamide (4-pyridinecarboxamide), distinguishing it from other analogs. Its structure combines lipophilic (o-tolyl) and polar (isonicotinamide) elements, making it a candidate for diverse applications, including medicinal chemistry and agrochemical research .

Properties

IUPAC Name

N-[[4-methyl-2-(2-methylphenyl)-1,3-thiazol-5-yl]methyl]pyridine-4-carboxamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C18H17N3OS/c1-12-5-3-4-6-15(12)18-21-13(2)16(23-18)11-20-17(22)14-7-9-19-10-8-14/h3-10H,11H2,1-2H3,(H,20,22)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

FDJZISQDGSFSKM-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC=CC=C1C2=NC(=C(S2)CNC(=O)C3=CC=NC=C3)C
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C18H17N3OS
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

323.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Chemical Reactions Analysis

N-((4-methyl-2-(o-tolyl)thiazol-5-yl)methyl)isonicotinamide undergoes various types of chemical reactions, including:

Comparison with Similar Compounds

Comparison with Structural Analogs

Substituent Variations on the Thiazole Ring

Table 1: Key Substituents and Properties of Thiazole Derivatives
Compound Name/Structure Thiazole Substituents (Position) Amide/Functional Group Key Properties/Applications Reference
Target Compound 4-methyl, 2-(o-tolyl) Isonicotinamide Undisclosed (structural studies) N/A
Ethyl 4-methyl-2-(4-pyridinyl)thiazole-5-carboxylate 4-methyl, 2-(4-pyridinyl) Ethyl ester Intermediate for kinase inhibitors
Compound 9 () 5-(4-Cl-benzylidene), 4-oxo 2-thioxoacetamide High yield (90%), m.p. 186–187°C
Compound 15 () 2-(methylphenylamino)propyl Benzamide Anticancer/viral applications

Analysis :

  • Position 2 Substitution : The target compound’s o-tolyl group enhances lipophilicity compared to 4-pyridinyl () or sulfonamide derivatives (). This may improve membrane permeability but reduce water solubility .
  • Position 4 Substitution : The methyl group is conserved in multiple analogs (e.g., ), suggesting its role in stabilizing the thiazole ring’s electronic configuration .

Analysis :

  • The target compound’s synthesis likely mirrors ’s carboxamide formation via coupling reagents (e.g., HATU, EDCI) . However, the o-tolyl group’s steric bulk may necessitate optimized conditions to avoid side reactions.
Table 3: Comparative Physicochemical Data
Compound Melting Point (°C) LogP (Predicted) Bioactivity Notes
Target Compound N/A ~3.2 (estimated) Unknown (structural analog studies)
Compound 9 () 186–187 ~2.8 Antimicrobia/anticancer screening
Carboxamides 147–207 (varies) 1.5–3.5 Kinase inhibition (CDK9, etc.)
P17 () N/A ~4.0 Pesticidal activity

Analysis :

  • Bioactivity : While ’s benzamide derivatives (e.g., Compound 15) show antiviral activity, the target’s isonicotinamide group may confer unique binding to nicotinamide-dependent enzymes .

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